molecular formula C8H9NO3S B1407050 Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate CAS No. 1356404-83-5

Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate

Cat. No. B1407050
CAS RN: 1356404-83-5
M. Wt: 199.23 g/mol
InChI Key: VNKSPYXTDAPDCL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a heterocyclic compound with the molecular formula C7H8O2S. It is a colorless, odorless crystalline solid that is insoluble in water, but soluble in ethanol and other organic solvents. This compound has been studied for its potential applications in various fields of science, including its use as a synthetic intermediate for the synthesis of other compounds, as a pharmaceutical intermediate, and as a biochemical reagent.

Scientific Research Applications

  • Synthesis of Heterocycles

    Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is utilized in the synthesis of various heterocyclic compounds. For example, its use in flash vacuum pyrolysis reactions led to the formation of compounds like 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (Pelßez, Gafarova, & Yranzo, 2003). This demonstrates its utility in creating complex molecular structures.

  • Investigation of Polymorphic Forms

    The compound is also significant in the study of polymorphic forms of pharmaceutical compounds. An example includes a study where spectroscopic and diffractometric techniques were employed to characterize two polymorphic forms of a compound related to this compound (Vogt, Williams, Johnson, & Copley, 2013).

  • Synthesis of Metal Complexes

    In a green synthesis approach, a derivative of this compound was used to synthesize copper, cobalt, and nickel(II) complexes. These complexes were characterized using various analytical techniques and showed potential biological activity (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).

  • Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

    This compound has been used in the creation of pyrrolothiazole derivatives. These compounds were synthesized and their structures confirmed through X-ray crystallographic study, showcasing the compound's versatility in organic synthesis (Tverdokhlebov, Andrushko, Tolmachev, Kostyuk, Chernega, & Rusanov, 2005).

  • Antimicrobial Activity Studies

    The compound and its derivatives have been studied for their antimicrobial activities. For instance, certain derivatives showed activity against specific microbes, demonstrating the compound's potential in medicinal chemistry (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).

  • Cytotoxic Activity and Ultrasound-Promoted Synthesis

    This compound is involved in ultrasound-promoted synthesis of novel thiazole derivatives, which were evaluated for cytotoxic activities, contributing to cancer research (Gomha & Khalil, 2012).

  • Photoinduced Direct Oxidative Annulation

    It is also used in photoinduced oxidative annulations, leading to the production of polyheterocyclic compounds, which is significant in the development of photochemical synthesis methods (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

properties

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSPYXTDAPDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356404-83-5
Record name ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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